
TAS-301
描述
TAS-301: 3-双-(4-甲氧基苯基)亚甲基-2-吲哚啉酮 ,是一种具有显著抗增殖特性的细胞渗透性吲哚啉酮化合物。 它主要以其抑制再狭窄的能力而闻名,再狭窄是一种血管在经血管成形术等外科手术后再次变窄的状况 .
准备方法
合成路线和反应条件: TAS-301 的合成涉及在特定条件下使4-甲氧基苯甲醛 与2-吲哚啉酮 反应以形成所需的产物。 该反应通常需要催化剂,并在控制的温度和压力下进行,以确保高产率和纯度 .
工业生产方法: 在工业环境中,this compound 使用类似的合成路线但以更大的规模生产。 该过程涉及使用高容量反应器和严格的质量控制措施,以保持该化合物的稳定性和功效 .
化学反应分析
反应类型: TAS-301 经历了几种类型的化学反应,包括:
氧化: 此反应涉及在 this compound 中添加氧或去除氢,导致形成氧化衍生物。
还原: 此反应涉及添加氢或去除氧,导致形成 this compound 的还原形式。
常用试剂和条件:
氧化: 常用试剂包括 和 。
还原: 常用试剂包括 和 。
取代: 常用试剂包括卤素 和烷基化试剂 .
主要形成的产物:
科学研究应用
TAS-301 具有广泛的科学研究应用,包括但不限于:
化学: 用作各种化学反应中的试剂,以研究其反应性和性质。
生物学: 研究其对细胞过程的影响,特别是在血管平滑肌细胞中。
医学: 探索其在预防再狭窄和其他心血管疾病中的潜在治疗应用。
作用机制
TAS-301 通过抑制血管平滑肌细胞的迁移和增殖发挥其作用。它通过阻断电压无关钙离子流入和下游信号,例如钙/蛋白激酶 C 信号通路来实现这一点。 这导致激活蛋白 1 的诱导和细胞骨架重组的抑制 .
相似化合物的比较
类似化合物:
Tranilast: 另一种用于抑制再狭窄的化合物,但 TAS-301 对内膜形成具有更高的抑制效力,因为它对平滑肌细胞的迁移和增殖具有双重作用.
Miltefosine: 以其抗增殖特性而闻名,但其作用机制和主要应用不同.
This compound 的独特性: this compound 独特之处在于它对血管平滑肌细胞的迁移和增殖均具有双重抑制作用,使其成为与类似化合物相比更有效的内膜增厚抑制剂 .
属性
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193620-69-8 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)


![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
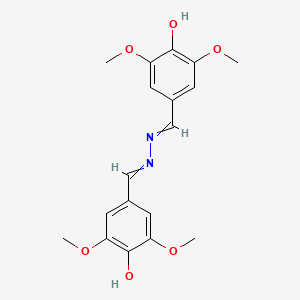
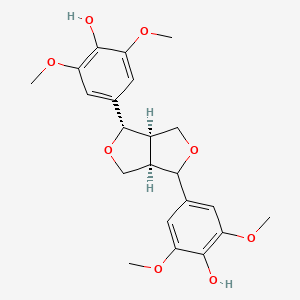
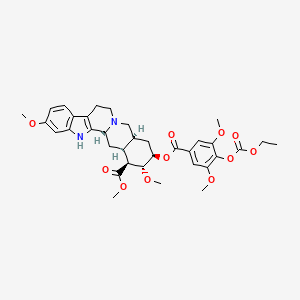

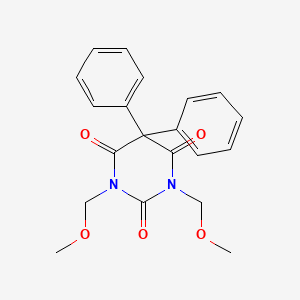
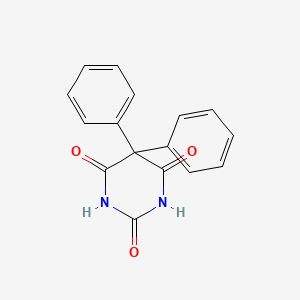
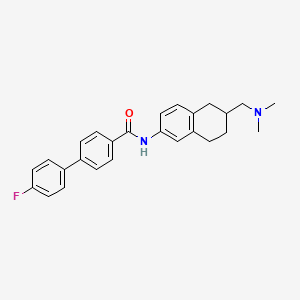
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
